7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine
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Overview
Description
7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine typically involves multiple steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The key steps include:
Palladium-catalyzed Sonogashira cross-coupling: This step involves the coupling of a halo-pyrazine derivative with an alkyne, followed by base-induced C–N cyclization to produce the pyrrolo[2,3-B]pyrazine scaffold.
Microwave irradiation: A crucial C–N nucleophilic aromatic substitution reaction under microwave conditions enhances regio- and stereo-selectivities.
Chemical Reactions Analysis
7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo amination reactions, where the bromo and chloro groups are replaced by amino groups.
Oxidation reactions: As a strong oxidizing agent, it can oxidize various organic and inorganic substances.
Common reagents used in these reactions include palladium catalysts, bases, and microwave irradiation. Major products formed from these reactions include amino-pyrrolopyrazines and other substituted derivatives .
Scientific Research Applications
7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of 7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various biological processes, leading to its diverse biological activities .
Comparison with Similar Compounds
7-Bromo-3-chloro-5H-pyrrolo[2,3-B]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine: Similar in structure but with different halogen substitutions, leading to variations in reactivity and biological activity.
2-Chloro-5H-pyrrolo[2,3-B]pyrazine:
The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct reactivity and biological activities compared to its analogs.
Properties
Molecular Formula |
C6H3BrClN3 |
---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
7-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-10-6-5(3)9-2-4(8)11-6/h1-2H,(H,10,11) |
InChI Key |
FPUUGLZSKOWTSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N=C2N1)Cl)Br |
Origin of Product |
United States |
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